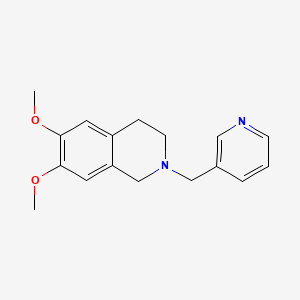

![molecular formula C17H19FN4O B5662630 N-(2-fluorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5662630.png)

N-(2-fluorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is part of a broader class of chemicals that often exhibit significant biological or pharmacological activities due to their structural features, such as the presence of fluorophenyl and piperazine rings. These structural motifs are common in molecules with potential therapeutic applications, including acting on various receptors or enzymes within biological systems.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step organic reactions, starting from basic building blocks like pyridine derivatives and halogenated benzenes. Electrophilic substitution, palladium-catalyzed cross-coupling reactions, and amide bond formation are common strategies used in constructing these complex molecules, as seen in the synthesis of related compounds like 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine for imaging purposes (Eskola et al., 2002).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of aromatic systems, heteroatoms (N, F), and flexible linkers (e.g., acetamide or piperazine), enabling conformational adaptability. This structural complexity allows for interactions with biological targets with high specificity. X-ray crystallography and NMR spectroscopy are critical tools for elucidating the precise 3D arrangements of atoms within these molecules.

Chemical Reactions and Properties

The chemical reactivity of these compounds can be influenced by the presence of electron-withdrawing groups (e.g., fluorine) which can affect their electrophilic and nucleophilic properties. Additionally, the piperazine ring is known for its versatility in chemical modifications, allowing for the attachment of various functional groups that can modify the molecule's pharmacological profile.

Physical Properties Analysis

Compounds containing fluorophenyl and piperazine units typically exhibit moderate to high lipophilicity, influencing their solubility and permeability properties. These physical properties are crucial for the compound's ability to cross biological membranes, a necessary feature for potential therapeutic agents.

Chemical Properties Analysis

The presence of a fluorine atom can significantly affect the compound's metabolic stability, as the C-F bond is one of the strongest in organic chemistry. This stability can be beneficial in drug design, reducing the compound's degradation in the body and potentially leading to longer-lasting effects.

For further insights and specific details on compounds with similar structures or functionalities, the cited literature provides a deeper understanding of the synthetic routes, structural analyses, and properties that could be extrapolated or related to "N-(2-fluorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide":

- Synthesis and imaging studies of 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine (Eskola et al., 2002).

properties

IUPAC Name |

N-(2-fluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O/c18-14-5-1-2-6-15(14)20-17(23)13-21-9-11-22(12-10-21)16-7-3-4-8-19-16/h1-8H,9-13H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFHBAKYUDMBHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC=CC=C2F)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901328802 |

Source

|

| Record name | N-(2-fluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901328802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47198970 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

750600-69-2 |

Source

|

| Record name | N-(2-fluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901328802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-3-{5-[5-(methoxymethyl)-2-furoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5662547.png)

![2-(2-methoxyethyl)-8-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5662558.png)

![N-methyl-4'-{[(methylsulfonyl)amino]methyl}biphenyl-2-carboxamide](/img/structure/B5662562.png)

![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[(2-methyl-1,3-thiazol-5-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5662570.png)

![5-[(2,5-dimethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5662572.png)

![1-methyl-3-[2-(4-nitrophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5662573.png)

![8-(3-fluoro-4-methoxybenzyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5662600.png)

![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5662618.png)

![(4aR*,8aR*)-2-(cyclopentylcarbonyl)-7-[2-(2-ethylphenoxy)ethyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5662626.png)

![ethyl 5-{[(diethylamino)carbonyl]amino}-2,6-dimethylnicotinate](/img/structure/B5662651.png)